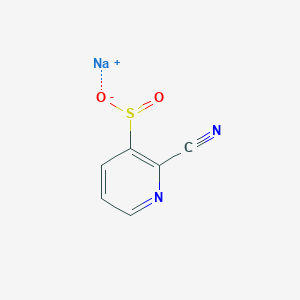

Sodium 2-cyanopyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-cyanopyridine-3-sulfinate is an organosulfur compound with the molecular formula C₆H₃N₂NaO₂S. It is a sodium salt derivative of 2-cyanopyridine-3-sulfinic acid. This compound is primarily used in organic synthesis as a versatile building block for the preparation of various sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-cyanopyridine-3-sulfinate typically involves the sulfonylation of 2-cyanopyridine. One common method includes the reaction of 2-cyanopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-cyanopyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 2-cyanopyridine-3-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-cyanopyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

- Sodium trifluoromethanesulfinate

- Sodium methanesulfinate

- Sodium benzenesulfinate

Uniqueness

Sodium 2-cyanopyridine-3-sulfinate is unique due to its cyanopyridine moiety, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organosulfur compounds that are not easily accessible through other sulfinates.

Biological Activity

Sodium 2-cyanopyridine-3-sulfinate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and applications in drug development.

Chemical Structure and Properties

Chemical Formula : C6H6NNaO2S

Molecular Weight : 189.18 g/mol

Appearance : White to light yellow solid

Solubility : Soluble in water

The compound features a pyridine ring substituted with both a cyanide group and a sulfonate group, which contributes to its unique reactivity profile in organic synthesis and potential biological activities.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Carbonic Anhydrase : Research indicates that derivatives of 2-amino-3-cyanopyridine, related to this compound, act as inhibitors of carbonic anhydrase (CA) isoenzymes. These enzymes play a crucial role in regulating pH and fluid balance in biological systems. The inhibition constants (Ki) for these compounds range from 2.56 to 112.44 μM for different isoenzymes, indicating significant potential for therapeutic applications against conditions like glaucoma and epilepsy .

- Antimicrobial Activity : Compounds containing the cyanopyridine structure have demonstrated antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Radical Reactions : this compound can participate in radical reactions, which are essential for constructing complex molecular architectures in organic synthesis. This reactivity is influenced by factors such as solvent choice and temperature, making it versatile for various synthetic applications.

Case Study 1: Carbonic Anhydrase Inhibition

A study synthesized several derivatives of 2-amino-3-cyanopyridine and tested their inhibition effects against human carbonic anhydrase isoenzymes. The results indicated that specific modifications to the pyridine ring significantly enhanced inhibitory potency, suggesting a pathway for developing new therapeutic agents targeting CA-related diseases .

| Compound | Ki (μM) | Target Isoenzyme |

|---|---|---|

| Compound 7d | 2.84 | hCA I |

| Compound 7b | 2.56 | hCA II |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound derivatives were evaluated for their antimicrobial activity against a panel of bacteria. The findings highlighted varying degrees of effectiveness, with some compounds showing notable inhibition zones in agar diffusion assays .

| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to act as a precursor for synthesizing various organosulfur compounds positions it as a candidate for developing new drugs, particularly those targeting metabolic disorders or infectious diseases.

Properties

Molecular Formula |

C6H3N2NaO2S |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

sodium;2-cyanopyridine-3-sulfinate |

InChI |

InChI=1S/C6H4N2O2S.Na/c7-4-5-6(11(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

UAWULHRZOFYRDG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.